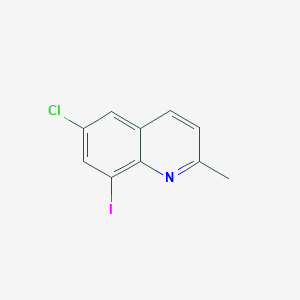

6-Chloro-8-iodo-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-iodo-2-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClIN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXXWCPBQBQCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Characterization of 6 Chloro 8 Iodo 2 Methylquinoline and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of quinoline (B57606) derivatives reveals characteristic signals for the aromatic protons and the methyl group. In 6-methylquinoline (B44275), the methyl protons (G) typically appear as a singlet around δ 2.52 ppm. chemicalbook.com The aromatic protons show a complex splitting pattern in the region of δ 7.3-8.9 ppm. chemicalbook.com For instance, in 6-methylquinoline, the proton at position A (adjacent to nitrogen) resonates at approximately 8.83 ppm, while other aromatic protons (B, C, D, E, F) appear between 7.32 and 8.04 ppm. chemicalbook.com The coupling constants, such as J(A,F) = 4.3 Hz and J(B,F) = 8.2 Hz, provide information about the connectivity of the protons in the ring system. chemicalbook.com In substituted quinolines, the chemical shifts and coupling patterns are influenced by the nature and position of the substituents. For example, in 4-aminoquinoline (B48711) derivatives, protons of a piperazine (B1678402) linker appear at δ 2.94–3.71 ppm. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) in 6-methylquinoline |

| A | 8.833 |

| B | 8.03 |

| C | 7.99 |

| D | 7.55 |

| E | 7.53 |

| F | 7.328 |

| G (CH₃) | 2.520 |

Note: Data is for 6-methylquinoline and serves as a reference. The exact chemical shifts for 6-Chloro-8-iodo-2-methylquinoline will vary due to the electronic effects of the chloro and iodo substituents.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms in quinoline derivatives are spread over a wide range, typically from δ 10 to 185 ppm. chemguide.co.uk Aromatic and alkene carbons usually resonate in the δ 115-150 ppm region. chemguide.co.uk The carbon of a methyl group (RCH₃) is typically found in the δ 10-15 ppm range. chemguide.co.uk The presence of electronegative substituents like chlorine and iodine significantly influences the chemical shifts of the attached and adjacent carbons. For instance, a carbon attached to a chlorine atom (RCH₂Cl) generally appears in the δ 30-60 ppm range. chemguide.co.uk In 6-methylquinoline and 8-methylquinoline, the chemical shifts are also affected by the solvent used, with polar solvents causing a positive deviation compared to non-polar solvents like carbon tetrachloride. epa.gov

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| C=O (in ketones) | 205 - 220 |

| C=O (in aldehydes) | 190 - 200 |

| C=O (in acids and esters) | 160 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| RCH₂O- | 50 - 90 |

| RCH₂Cl | 30 - 60 |

| RCH₂NH₂ | 30 - 65 |

| R₃CH | 25 - 35 |

| CH₃CO- | 20 - 50 |

| R₂CH₂ | 16 - 25 |

| RCH₃ | 10 - 15 |

Note: This table provides general ranges for different carbon environments. chemguide.co.uk The precise values for 6-Chloro-8-iodo-2-methylquinoline would require experimental determination.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. youtube.comepfl.ch

These 2D NMR techniques are instrumental in the complete structural elucidation of complex molecules like substituted quinolines. walisongo.ac.id

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. capes.gov.brdntb.gov.ua

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a characteristic feature. miamioh.edu The mass spectrum of quinoline itself shows a primary dissociation product corresponding to the loss of HCN. rsc.org In substituted quinolines, fragmentation often involves the loss of the halogen substituent. miamioh.edu For 6-Chloro-8-iodo-2-methylquinoline, characteristic fragments would be expected from the loss of a chlorine atom, an iodine atom, a methyl group, and combinations thereof.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of quinoline and its derivatives shows characteristic absorption bands.

C-H stretching : Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹. astrochem.org

C=C and C=N stretching : The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the quinoline ring appear in the region of 1500-1650 cm⁻¹. astrochem.orgmdpi.com

C-H out-of-plane bending : These vibrations, which are characteristic of the substitution pattern on the aromatic ring, occur in the 650-900 cm⁻¹ range. researchgate.net

C-Cl stretching : The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region.

C-I stretching : The C-I stretching vibration appears at lower wavenumbers, generally in the 500-600 cm⁻¹ range. docbrown.info

The IR spectrum of 6-chloro-2-methylquinoline (B1360239) is available in the NIST WebBook. nist.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 astrochem.org |

| C=C and C=N stretch | 1500-1650 astrochem.orgmdpi.com |

| C-H out-of-plane bend | 650-900 researchgate.net |

| C-Cl stretch | 600-800 |

| C-I stretch | 500-600 docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands corresponding to π → π* transitions. For 2-chloro-6-methylaniline, absorption bands are observed at 260, 285, and 306 nm in ethanol. researchgate.net The position and intensity of these bands are influenced by the substituents on the quinoline ring and the solvent used. Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their nature and position. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

Although a crystal structure for 6-Chloro-8-iodo-2-methylquinoline has not been reported, the crystallographic analysis of related compounds, such as 8-Chloro-2-methylquinoline, offers valuable insights into the likely solid-state conformation. For instance, the crystal structure of 8-Chloro-2-methylquinoline reveals a planar quinoline ring system. In its crystal lattice, molecules are observed to engage in π–π stacking interactions, a common feature in aromatic compounds that influences their packing and physical properties. researchgate.net The distance between the centroids of interacting aromatic rings in 8-Chloro-2-methylquinoline has been measured, providing a basis for understanding the intermolecular forces at play. researchgate.net

Interactive Data Table: Crystallographic Data for a Related Quinoline Derivative

Below is a table summarizing the crystallographic data for 8-Chloro-2-methylquinoline, which can serve as a reference for the type of information that would be obtained for 6-Chloro-8-iodo-2-methylquinoline.

| Parameter | 8-Chloro-2-methylquinoline |

| Formula | C₁₀H₈ClN |

| Molecular Weight | 177.62 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 12.7961(9) Å, b = 5.0660(4) Å, c = 13.1181(9) Å |

| Volume | 850.38(11) ų |

| Z | 4 |

| Key Interactions | π–π stacking |

| Centroid-Centroid Distance | 3.819 Å |

Data sourced from a study on 8-Chloro-2-methylquinoline. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For 6-Chloro-8-iodo-2-methylquinoline, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₇ClIN. An experimental elemental analysis would involve combusting a small, precisely weighed sample of the purified compound and quantifying the resulting combustion products (carbon dioxide, water, and nitrogen gas).

While specific experimental elemental analysis data for 6-Chloro-8-iodo-2-methylquinoline is not available in the surveyed literature, the table below presents the kind of data that would be expected. It includes the theoretical elemental percentages for 6-Chloro-8-iodo-2-methylquinoline and, for illustrative purposes, the reported analytical data for a related compound, cisplatin, which showcases the comparison between theoretical and found values. medchemexpress.com

Interactive Data Table: Elemental Analysis Data

| Compound | Element | Theoretical % | Found % |

| 6-Chloro-8-iodo-2-methylquinoline | Carbon (C) | 39.57 | - |

| (C₁₀H₇ClIN) | Hydrogen (H) | 2.33 | - |

| Nitrogen (N) | 4.61 | - | |

| Cisplatin | Hydrogen (H) | 2.02 | 1.83 |

| (Cl₂H₆N₂Pt) | Nitrogen (N) | 9.34 | 9.375 |

Theoretical values for 6-Chloro-8-iodo-2-methylquinoline are calculated based on its molecular formula. Experimental data for Cisplatin is provided for illustrative purposes. medchemexpress.com

Computational and Theoretical Investigations of 6 Chloro 8 Iodo 2 Methylquinoline and Analogs

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 6-chloro-8-iodo-2-methylquinoline. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution and energy.

Density Functional Theory (DFT) is a primary method used to investigate the structural and electronic properties of quinoline (B57606) derivatives. dergipark.org.tr For 6-chloro-8-iodo-2-methylquinoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional structure, a process known as geometry optimization. dergipark.org.tr This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. Energy profiles can also be calculated to map the energy changes during reactions or conformational changes, identifying transition states and reaction barriers.

Table 1: Predicted Geometric Parameters for 6-Chloro-8-iodo-2-methylquinoline from DFT (Note: These are representative values based on DFT studies of analogous quinoline structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-N (in ring) | ~1.37 Å |

| Bond Length | C=C (in ring) | ~1.40 Å |

| Bond Angle | C-C-Cl | ~119.5° |

| Bond Angle | C-C-I | ~120.5° |

| Dihedral Angle | Ring System | ~0° (Planar) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com

Table 2: Representative FMO Data for a Halogenated Quinoline Analog

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.5 eV | Capacity to donate electrons |

| LUMO Energy | -1.8 eV | Capacity to accept electrons |

| HOMO-LUMO Gap | 4.7 eV | High kinetic stability, low reactivity |

Conformational Analysis and Tautomeric Equilibria Studies

Tautomerism is a key consideration for quinoline derivatives that can exist in different isomeric forms, most notably the quinolone/hydroxyquinoline equilibrium. This is particularly relevant for analogs containing a hydroxyl group, such as 8-hydroxyquinoline (B1678124). nih.gov For 6-chloro-8-iodo-2-methylquinoline itself, this specific tautomerism is not possible as it lacks a hydroxyl group. However, theoretical studies could explore the tautomeric possibilities of its potential metabolites if, for instance, one of the halogen atoms were to be replaced by a hydroxyl group in a biological system.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can then be used to verify experimental results or identify unknown compounds.

For 6-chloro-8-iodo-2-methylquinoline, DFT calculations can accurately predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts are often correlated with experimental data from similar compounds to ensure accuracy.

Similarly, vibrational frequencies corresponding to the bands in an IR spectrum can be calculated. dergipark.org.tr These calculations help in assigning specific vibrational modes (e.g., C-Cl stretch, C-H bend) to the experimentally observed absorption bands.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Relative to TMS)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃ (at C2) | ~2.7 | ~25 |

| H (at C3) | ~7.4 | - |

| H (at C4) | ~8.1 | - |

| H (at C5) | ~7.9 | - |

| H (at C7) | ~7.6 | - |

| C2 | - | ~159 |

| C3 | - | ~122 |

| C4 | - | ~136 |

| C5 | - | ~128 |

| C6 | - | ~133 |

| C7 | - | ~129 |

| C8 | - | ~95 |

| C8a | - | ~147 |

| C4a | - | ~127 |

Table 4: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Methyl) | 2980-2870 |

| C=N / C=C Stretch (Ring) | 1600-1450 |

| C-Cl Stretch | ~680 |

| C-I Stretch | ~550 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of 6-chloro-8-iodo-2-methylquinoline would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom to model their movements over a period of nanoseconds or longer.

These simulations provide insight into the molecule's flexibility, its interactions with solvent molecules, and the stability of its structure at different temperatures and pressures. This can reveal how the molecule behaves in a more realistic, solution-phase environment, complementing the gas-phase insights from DFT.

In Silico Studies of Molecular Interactions

In silico studies are essential for predicting how a molecule might interact with other substances. While often used to study binding with biological targets like proteins, these methods can also predict interactions with non-biological targets. nih.gov For 6-chloro-8-iodo-2-methylquinoline, theoretical studies could explore its binding propensity with materials such as graphene, carbon nanotubes, or metallic surfaces.

A key tool for this is the Molecular Electrostatic Potential (MEP) map, which is generated from DFT calculations. researchgate.net The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atom and the regions near the electronegative chlorine and iodine atoms would likely show negative potential, making them sites for favorable interactions with positively charged surfaces. The aromatic protons would exhibit positive potential. This information can be used in molecular docking simulations to predict the preferred orientation and strength of binding to a non-biological material's surface, driven by electrostatic and van der Waals forces.

Reactivity and Derivatization Strategies for 6 Chloro 8 Iodo 2 Methylquinoline

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine and carbon-chlorine bonds in 6-chloro-8-iodo-2-methylquinoline is a cornerstone of its synthetic utility in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) center, enabling selective functionalization at the 8-position.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be selectively performed at the 8-position of 6-chloro-8-iodo-2-methylquinoline. By reacting with a variety of arylboronic acids in the presence of a palladium catalyst and a base, a new aryl group can be introduced, leaving the chloro substituent at the 6-position intact for subsequent transformations. studfile.netresearchgate.net The choice of catalyst, such as palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄), and base, like potassium carbonate, along with the solvent system, can be optimized to achieve high yields and selectivity. studfile.net While direct studies on 6-chloro-8-iodo-2-methylquinoline are not extensively reported, the principles are well-established for dihalo-substituted heterocycles. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-aromatics

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | Arylboronic acid | 8-Aryl-6-chloro-2-methylquinoline | studfile.net |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-100 | Heteroarylboronic acid | 8-Heteroaryl-6-chloro-2-methylquinoline | General Principle |

This table represents typical conditions and expected products based on established methodologies for similar substrates.

Sonogashira Coupling for Alkynylation

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction allows for the selective introduction of an alkyne moiety at the 8-position of 6-chloro-8-iodo-2-methylquinoline. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The greater reactivity of the C-I bond ensures that the coupling of a terminal alkyne occurs preferentially at the 8-position. researchgate.netrsc.org Studies on dihaloquinolines have demonstrated that with the appropriate choice of catalyst and reaction conditions, high regioselectivity can be achieved. For instance, using a catalyst system like PdCl₂(PPh₃)₂-CuI in the presence of an amine base such as triethylamine (B128534) (NEt₃) in a suitable solvent like dioxane-water can lead to the formation of 8-alkynyl-6-chloro-2-methylquinoline derivatives. unisa.ac.za

Buchwald-Hartwig Amination for Nitrogen-Containing Derivatives

The Buchwald-Hartwig amination provides a versatile route to synthesize nitrogen-containing derivatives of 6-chloro-8-iodo-2-methylquinoline. Again, the C-I bond's higher reactivity allows for selective amination at the 8-position. A study on the closely related 6-bromo-2-chloroquinoline (B23617) demonstrated that selective Buchwald-Hartwig amination of the aryl bromide in the presence of the heteroaryl chloride is achievable. nih.gov This suggests that reacting 6-chloro-8-iodo-2-methylquinoline with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos) would yield the corresponding 8-amino-6-chloro-2-methylquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The quinoline (B57606) ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing effects and bearing a good leaving group. In 6-chloro-8-iodo-2-methylquinoline, both halogen atoms can potentially be displaced by nucleophiles. However, the reactivity is governed by two main factors: the inherent electronic activation of the positions and the leaving group ability of the halogens. Generally, iodide is a better leaving group than chloride. Therefore, SNAr reactions are expected to occur preferentially at the 8-position. nih.govyoutube.com

While specific studies on 6-chloro-8-iodo-2-methylquinoline are limited, research on analogous haloquinolines shows that various nucleophiles, such as alkoxides, thiolates, and amines, can displace halogen substituents under appropriate conditions. mdpi.com For instance, heating with sodium methoxide (B1231860) in methanol (B129727) could potentially lead to the formation of 8-methoxy-6-chloro-2-methylquinoline.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the protonated nitrogen atom under acidic conditions. rsc.orgtutorsglobe.com Substitution typically occurs on the benzene ring portion of the quinoline system. In the case of 6-chloro-8-iodo-2-methylquinoline, the existing substituents will direct incoming electrophiles. The chloro and iodo groups are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing.

Nitration of quinoline itself under harsh conditions (fuming HNO₃/H₂SO₄) yields a mixture of 5- and 8-nitroquinolines. rsc.orgstackexchange.com For 6-chloro-8-iodo-2-methylquinoline, electrophilic attack would be directed to the available positions on the carbocyclic ring, primarily positions 5 and 7. The precise outcome would depend on the interplay of the electronic and steric effects of the substituents. Halogenation reactions, such as bromination or chlorination, would also be expected to occur at the 5- or 7-positions, driven by the directing effects of the existing groups. rsc.orgwikipedia.org

Reactions Involving the 2-Methyl Group (e.g., oxidation, halogenation, condensation reactions)

The 2-methyl group in 6-chloro-8-iodo-2-methylquinoline is a site for various chemical transformations, offering another avenue for derivatization.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. For example, oxidation of 2-methylquinolines with reagents like selenium dioxide (SeO₂) or under more vigorous conditions with potassium permanganate (B83412) (KMnO₄) can yield the corresponding quinoline-2-carboxylic acid. tandfonline.comyoutube.com This transformation provides a handle for further functionalization, such as amide or ester formation. A study on the oxidation of a di-chlorinated 2-methylquinoline (B7769805) sulfonamide with SeO₂ afforded the corresponding carboxylic acid in good yield. rsc.org

Halogenation: Halogenation of the methyl group can be achieved under radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can introduce a bromine atom to the methyl group, forming 2-(bromomethyl)-6-chloro-8-iodoquinoline. This product is a versatile intermediate for nucleophilic substitution reactions.

Condensation Reactions: The methyl group at the 2-position of the quinoline ring is sufficiently acidic to participate in condensation reactions with aldehydes and ketones. rsc.orgacs.org For example, in the presence of a base or under acidic conditions with acetic anhydride (B1165640), 6-chloro-8-iodo-2-methylquinoline can react with aromatic aldehydes (e.g., benzaldehyde) to form styrylquinoline derivatives. rsc.org This reaction, often referred to as a Claisen-Schmidt type condensation, extends the conjugation of the quinoline system. Furthermore, condensation with phthalic anhydride can lead to the formation of quinoline-based dyes. wikipedia.org

Table 2: Summary of Reactivity and Derivatization Strategies

| Reaction Type | Position(s) | Reagents/Conditions | Product Type |

| Suzuki-Miyaura Coupling | 8 | Pd catalyst, base, arylboronic acid | 8-Aryl derivative |

| Sonogashira Coupling | 8 | Pd/Cu catalyst, base, terminal alkyne | 8-Alkynyl derivative |

| Buchwald-Hartwig Amination | 8 | Pd catalyst, ligand, base, amine | 8-Amino derivative |

| Nucleophilic Aromatic Substitution | 8 (preferentially) | Nucleophile (e.g., RO⁻, RS⁻, R₂NH) | 8-Substituted derivative |

| Electrophilic Aromatic Substitution | 5 and 7 | Electrophile (e.g., HNO₃/H₂SO₄, Br₂) | 5- or 7-substituted derivative |

| Oxidation of Methyl Group | 2-Methyl | Oxidizing agent (e.g., SeO₂) | 2-Carboxylic acid derivative |

| Halogenation of Methyl Group | 2-Methyl | Radical halogenating agent (e.g., NBS) | 2-(Halomethyl) derivative |

| Condensation of Methyl Group | 2-Methyl | Aldehyde/ketone, acid/base catalyst | 2-Styryl or related derivative |

Functionalization at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a key site for functionalization, as it can act as a nucleophile. This allows for reactions such as N-oxidation and N-alkylation, leading to the formation of N-oxides and quinolinium salts, respectively. These derivatives are valuable intermediates for further synthetic modifications.

N-Oxidation

The oxidation of the quinoline nitrogen to form an N-oxide is a common transformation. This reaction is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) . The resulting N-oxide group significantly alters the reactivity of the quinoline ring, often facilitating subsequent functionalization at various positions. For instance, quinoline N-oxides can be substrates for C-H activation reactions, enabling the introduction of new functional groups at positions such as C2 mdpi.com. While specific studies on the N-oxidation of 6-Chloro-8-iodo-2-methylquinoline are not prevalent in the reviewed literature, the general reactivity of quinolines suggests that this transformation is feasible.

N-Alkylation and Quaternization

The nitrogen atom of the quinoline ring can be alkylated to form quaternary quinolinium salts. This reaction typically involves treatment with an alkyl halide, such as methyl iodide or ethyl iodide. The resulting quinolinium salts are charged species with altered solubility and reactivity profiles. These salts can be valuable precursors for the synthesis of more complex molecules. For example, in related heterocyclic systems like quinolinones, N-alkylation has been demonstrated using various alkylating agents in the presence of a base sigmaaldrich.com. While direct examples for 6-Chloro-8-iodo-2-methylquinoline are scarce, the general principles of N-alkylation of heterocyclic amines are applicable.

Table 1: Potential Functionalization Reactions at the Quinoline Nitrogen of 6-Chloro-8-iodo-2-methylquinoline (based on analogous compounds)

| Reaction Type | Reagents | Product Type | Potential Further Reactions |

|---|---|---|---|

| N-Oxidation | Hydrogen peroxide, m-CPBA | Quinoline N-oxide | C-H activation at various ring positions |

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅I) | Quaternary quinolinium salt | Nucleophilic addition, synthesis of cyanine (B1664457) dyes |

Stereoselective Transformations of Derivatives (if applicable)

The introduction of chirality to the 6-Chloro-8-iodo-2-methylquinoline scaffold would be of significant interest for various applications, including medicinal chemistry. Stereoselective transformations could potentially be achieved on derivatives of this compound. For instance, if a prochiral center is introduced through derivatization (e.g., reduction of the quinoline ring to a tetrahydroquinoline), subsequent stereoselective reactions could be envisioned.

However, based on the available scientific literature, there are no specific reports on stereoselective transformations of derivatives of 6-Chloro-8-iodo-2-methylquinoline. The development of such methodologies would represent a novel area of research for this particular heterocyclic system. In broader contexts, stereoselective synthesis of quinoline derivatives is an active area of research, often involving asymmetric catalysis.

Applications of 6 Chloro 8 Iodo 2 Methylquinoline As a Precursor in Advanced Organic Synthesis

Design and Synthesis of Complex Heterocyclic Frameworks

The strategic placement of reactive sites on the 6-Chloro-8-iodo-2-methylquinoline scaffold makes it an ideal precursor for the design and synthesis of intricate heterocyclic frameworks. The differing reactivity of the iodo and chloro substituents is particularly advantageous for selective, stepwise reactions. For instance, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allows for the selective introduction of alkynyl groups at the 8-position. researchgate.netrsc.org This regioselectivity is crucial for the controlled construction of more elaborate fused heterocyclic systems.

Furthermore, the quinoline (B57606) nitrogen atom can act as a directing group or a site for quaternization, influencing the reactivity of other positions on the ring and enabling the formation of novel polycyclic structures. Researchers have utilized this precursor to build complex molecules by leveraging these reactive sites to append other rings and functional groups, leading to the creation of diverse and novel heterocyclic libraries. nih.govdurham.ac.uk

Role as a Key Intermediate in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, 6-Chloro-8-iodo-2-methylquinoline has proven to be a pivotal intermediate. youtube.comyoutube.comyoutube.com Its ability to undergo a variety of chemical transformations in a controlled manner makes it a valuable component in the synthesis of complex target molecules. The presence of multiple reaction sites allows for a sequential and strategic introduction of different functionalities.

For example, a synthetic route might first involve a Sonogashira or Suzuki coupling at the more reactive 8-iodo position. researchgate.net The resulting intermediate can then undergo further transformations at the 6-chloro position, the 2-methyl group, or the quinoline nitrogen. This stepwise approach is fundamental to building molecular complexity and is a cornerstone of modern organic synthesis. The ability to perform these reactions sequentially with high yields and selectivity underscores the importance of 6-Chloro-8-iodo-2-methylquinoline as a key intermediate.

Development of Novel Building Blocks for Chemical Libraries

The creation of chemical libraries populated with diverse and novel compounds is essential for drug discovery and materials science. 6-Chloro-8-iodo-2-methylquinoline serves as an excellent starting point for generating such libraries. durham.ac.uk By systematically reacting each of its functional groups, a multitude of derivatives can be synthesized from this single precursor.

The following table illustrates the potential for generating a diverse set of building blocks:

| Reactive Site | Potential Reactions | Resulting Functionality |

| 8-Iodo | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig amination | Aryl, alkynyl, vinyl, alkyl, amino groups |

| 6-Chloro | Nucleophilic aromatic substitution, cross-coupling (harsher conditions) | Alkoxy, amino, cyano, aryl groups |

| 2-Methyl | Condensation reactions (e.g., with aldehydes) | Styryl and other conjugated systems |

| Quinoline N | Alkylation, oxidation | Quaternized salts, N-oxides |

This systematic modification allows for the rapid generation of a wide array of structurally distinct molecules, each with unique properties, thereby enriching the chemical space available for screening in various research applications.

Applications in Agrochemical Research as Synthetic Precursors

In the field of agrochemical research, the development of new and effective compounds is of paramount importance. 6-Chloro-8-iodo-2-methylquinoline is utilized as a precursor in the synthesis of novel molecules that are investigated for potential agrochemical applications. researchgate.net The quinoline core itself is a known scaffold in various bioactive compounds. By using 6-Chloro-8-iodo-2-methylquinoline as a starting material, chemists can synthesize a range of derivatives with diverse substituents. These new compounds are then available for screening in agrochemical research programs. The focus of this application is purely on the synthetic utility of the precursor to generate new chemical entities for further investigation, without delving into their specific biological activities. researchgate.net

Precursors for Advanced Materials with Optical and Sensing Properties

The synthesis of advanced materials with specific optical and sensing capabilities is a rapidly growing area of research. The rigid, planar structure of the quinoline ring system, combined with the potential for extensive conjugation, makes it an attractive core for the development of such materials. 6-Chloro-8-iodo-2-methylquinoline serves as a valuable precursor in this context. rsc.org

Through reactions like Sonogashira and Suzuki couplings at the 8-iodo and 6-chloro positions, extended π-conjugated systems can be constructed. researchgate.net These reactions allow for the attachment of various chromophores and fluorophores to the quinoline core. The resulting molecules can be designed to have specific electronic properties that are desirable for applications in materials science. The role of 6-Chloro-8-iodo-2-methylquinoline in this area is to provide the initial framework upon which these complex, functional molecules are built, without detailing the specific performance data of the final materials.

Coordination Chemistry and Ligand Design Utilizing Halogenated Quinoline Scaffolds

Synthesis of Metal Complexes with 6-Chloro-8-iodo-2-methylquinoline as a Ligand

The synthesis of metal complexes using 6-Chloro-8-iodo-2-methylquinoline as a ligand generally involves the reaction of the quinoline (B57606) derivative with a suitable metal salt in an appropriate solvent. The quinoline nitrogen atom possesses a lone pair of electrons, making it the primary site for coordination to a metal center. The general synthetic approach involves dissolving the ligand and a metal precursor, such as a metal halide or acetate, in a solvent like ethanol, methanol (B129727), or acetonitrile. The mixture is then typically heated under reflux to facilitate the complexation reaction.

The stoichiometry of the reaction (metal-to-ligand ratio) is a critical parameter that influences the structure of the final complex. scirp.org Depending on the coordination number and preferred geometry of the metal ion, complexes with varying ligand-to-metal ratios, such as 1:1, 1:2, or 1:3, can be formed. For instance, square planar or octahedral geometry complexes are commonly synthesized by mixing the components in a 1:2 (Metal:Ligand) molar ratio. scirp.orgresearchgate.net The resulting complexes often precipitate from the reaction mixture upon cooling or after partial removal of the solvent and can be isolated by filtration, washed, and dried.

While specific syntheses involving 6-Chloro-8-iodo-2-methylquinoline are not extensively documented in the literature, the methodology would follow established procedures for similar quinoline-based ligands. The presence of the chloro and iodo groups is not expected to sterically hinder the coordination at the nitrogen atom but will electronically influence the donor strength of the ligand.

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, IR, NMR of complexes)

Spectroscopic techniques are indispensable for confirming the formation of a coordination complex and elucidating its structure. The coordination of 6-Chloro-8-iodo-2-methylquinoline to a metal ion induces characteristic shifts in its spectroscopic signatures.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free 6-Chloro-8-iodo-2-methylquinoline ligand will exhibit absorptions corresponding to π→π* and n→π* transitions within the aromatic quinoline system. Upon complexation, these bands may shift (either bathochromically or hypsochromically) due to the perturbation of the ligand's electronic orbitals by the metal ion. researchgate.net For complexes with transition metals, new absorption bands may appear in the visible region, which are attributable to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons on the quinoline ring, particularly those near the nitrogen atom (e.g., at the 2 and 8 positions), are expected to shift downfield. This deshielding effect is a direct consequence of the donation of electron density from the ligand to the metal center. mdpi.com Comparing the NMR spectrum of the complex to that of the free ligand can confirm that coordination has occurred and provide insights into the symmetry of the complex in the solution state.

Table 1: Representative Spectroscopic Data for Quinoline-Type Ligands and Their Metal Complexes This table provides illustrative data based on related quinoline compounds to indicate expected spectroscopic changes.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Rationale |

|---|---|---|---|

| IR Spectroscopy | C=N stretch: ~1600 cm⁻¹ | Shift to higher frequency (e.g., 1610-1630 cm⁻¹) | Donation of electron density from N to metal strengthens the C=N bond. mdpi.com |

| New bands: 400-600 cm⁻¹ | Formation of new Metal-Nitrogen (M-N) bonds. researchgate.net | ||

| ¹H NMR Spectroscopy | H-atom near N (e.g., H2): Specific ppm | Downfield shift (deshielding) | Electron density withdrawal from the ring upon coordination. mdpi.com |

| UV-Vis Spectroscopy | π→π* and n→π* transitions | Shift in wavelength and/or intensity | Perturbation of ligand's molecular orbitals upon coordination. researchgate.net |

| New bands (for d-block metals) | Appearance of d-d or charge-transfer bands. |

Structural Analysis of Metal-Quinoline Complexes (e.g., X-ray crystallography)

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For a complex of 6-Chloro-8-iodo-2-methylquinoline, X-ray crystallography would confirm the coordination of the quinoline nitrogen to the metal center and reveal the precise M-N bond distance.

Theoretical Modeling of Metal-Ligand Interactions and Bonding

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in metal complexes. dergipark.org.trmdpi.com For a complex of 6-Chloro-8-iodo-2-methylquinoline, DFT calculations can be used to:

Optimize the Geometry: Predict the most stable three-dimensional structure of the complex, which can be compared with experimental data from X-ray crystallography.

Analyze Bonding: Quantify the nature of the metal-ligand bond. Techniques like Natural Energy Decomposition Analysis (NEDA) can partition the total interaction energy into components such as electrostatic interaction, charge transfer (covalent interaction), and Pauli repulsion. mdpi.com This can reveal whether the bonding is predominantly ionic or covalent. The electrical interaction is often the major bonding component between a metal cation and a ligand. mdpi.com

Simulate Spectra: Calculate theoretical IR and UV-Vis spectra that can aid in the interpretation of experimental data. For instance, calculated vibrational frequencies can be correlated with experimental IR bands to confirm assignments. dergipark.org.tr

Evaluate Electronic Properties: Determine the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and electronic properties of the complex. The presence of the electron-withdrawing chloro and iodo groups on the quinoline ring would be expected to lower the energy of the ligand's orbitals, affecting the charge transfer characteristics of the complex.

Investigation of Ligand Exchange Reactions and Stability of Complexes

The stability of a metal complex in solution is a critical aspect of its chemistry. This involves both thermodynamic stability (related to the formation constant) and kinetic stability (related to the rate of ligand exchange).

Thermodynamic Stability: A complex is thermodynamically stable if its formation is highly favored at equilibrium. libretexts.org The stability of a 6-Chloro-8-iodo-2-methylquinoline complex would depend on the affinity of the metal ion for the nitrogen donor (the Lewis basicity of the ligand) and chelate effects if the ligand were to act as bidentate. The electron-withdrawing nature of the halogen substituents would decrease the basicity of the quinoline nitrogen, potentially leading to lower formation constants compared to unsubstituted quinoline complexes.

Kinetic Stability (Lability/Inertness): Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions. Complexes are classified as labile if they exchange ligands quickly (half-life of one minute or less) and inert if they react slowly. libretexts.org The rate of ligand exchange is influenced by factors such as the metal ion's size, charge, and d-electron configuration (Crystal Field Stabilization Energy, CFSE). libretexts.org

Ligand exchange reactions for a complex of 6-Chloro-8-iodo-2-methylquinoline, [M(L)n], with an incoming ligand Y could proceed via several mechanisms, most commonly dissociative or associative pathways. libretexts.org For example, adding a high concentration of a competing ligand, such as chloride ions from concentrated HCl, could lead to the replacement of the quinoline ligand, often resulting in a noticeable color change. libretexts.org The reversibility of such reactions can often be demonstrated by altering the concentration of the competing ligand, for example, by adding water to shift the equilibrium back towards the original aqua complex. libretexts.org

Future Research Trajectories and Unresolved Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, often require harsh conditions, hazardous reagents, and produce significant waste, making them less environmentally friendly. nih.gov While no specific synthesis for 6-Chloro-8-iodo-2-methylquinoline is prominently reported, the general trend in organic synthesis is a move towards greener and more efficient protocols.

Future research should focus on developing methodologies that are both high-yielding and sustainable. This includes the exploration of:

Metal-Free Synthesis: Transition-metal catalysts, while effective, can be costly and pose toxicity concerns. Recent advancements in metal-free quinoline synthesis, such as those utilizing 2-styrylanilines, offer a promising avenue. nih.govacs.orgacs.org Adapting these methods for the synthesis of 6-Chloro-8-iodo-2-methylquinoline from appropriately substituted anilines and other starting materials would be a significant step forward.

Nanocatalyzed Reactions: The use of nanocatalysts in organic synthesis has gained traction due to their high surface area and catalytic activity, often leading to improved reaction rates and yields under milder conditions. nih.govacs.orgnih.gov Investigating the use of nanoparticles, such as silica-functionalized magnetite (Fe3O4@SiO2), could lead to a more efficient and scalable synthesis of the target molecule. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. capes.gov.br Developing such a strategy for 6-Chloro-8-iodo-2-methylquinoline would be a major advancement.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The dual halogenation of the quinoline core in 6-Chloro-8-iodo-2-methylquinoline presents a rich landscape for exploring novel reactivity and creating diverse derivatives. The differential reactivity of the C-Cl and C-I bonds is a key feature to be exploited.

Selective Cross-Coupling Reactions: The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity should allow for the selective functionalization at the 8-position, leaving the 6-chloro substituent intact for subsequent transformations. A systematic study of various catalytic systems and reaction conditions is needed to establish a robust protocol for this selective derivatization.

Nucleophilic Aromatic Substitution (SNAr): While the chloro group is less reactive in coupling reactions, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if activated by electron-withdrawing groups or under forcing conditions. mdpi.com Future research should investigate the scope of SNAr reactions at the 6-position with various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of novel 6-substituted-8-iodo-2-methylquinolines.

Functionalization of the Methyl Group: The 2-methyl group can also be a site for functionalization. For instance, it can undergo condensation reactions with aldehydes or be halogenated to introduce further reactive handles.

Unresolved challenges in this area include achieving perfect selectivity in cross-coupling reactions and finding mild conditions for SNAr at the relatively unactivated 6-position. Furthermore, understanding the electronic interplay between the two halogens and the methyl group on the reactivity of the quinoline ring is crucial for predictable derivatization.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. thieme-connect.deacs.orgvapourtec.comresearchgate.net The integration of the synthesis of 6-Chloro-8-iodo-2-methylquinoline and its derivatives into flow chemistry systems is a promising future direction.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the parent compound could enable safer and more scalable production. vapourtec.com This would be particularly beneficial if the batch synthesis involves exothermic or hazardous steps.

Automated Derivatization: A flow chemistry setup could be coupled with automated liquid handling systems to rapidly generate a library of derivatives by reacting 6-Chloro-8-iodo-2-methylquinoline with a diverse set of building blocks. This would accelerate the discovery of new compounds with desired properties.

A key challenge in translating the synthesis to a flow process is the potential for clogging in the microreactors, especially if solid reagents or byproducts are involved. Careful optimization of reaction conditions and reactor design will be necessary to overcome this issue.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in predicting the outcome of chemical reactions and designing novel synthetic routes. researchgate.net

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the quinoline ring, aiding in the design of regioselective synthetic strategies.

Modeling Reaction Mechanisms: Theoretical studies can provide insights into the mechanisms of the key synthetic and derivatization reactions, helping to optimize reaction conditions and identify potential side reactions.

In Silico Screening of Derivatives: Molecular modeling can be used to predict the properties of virtual libraries of 6-Chloro-8-iodo-2-methylquinoline derivatives, allowing for the prioritization of synthetic targets with the highest potential for specific applications.

The main challenge in this area is the accuracy of the theoretical models. While computational methods have advanced significantly, they still require experimental validation. A close feedback loop between theoretical predictions and experimental work will be essential for success.

Expanding Applications as Precursors in Emerging Fields

The unique substitution pattern of 6-Chloro-8-iodo-2-methylquinoline makes it an attractive precursor for the synthesis of functional molecules in various emerging fields.

Medicinal Chemistry: Quinolines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov The di-halogenated scaffold of 6-Chloro-8-iodo-2-methylquinoline provides a starting point for the synthesis of novel drug candidates. The ability to selectively functionalize the two halogen positions allows for the creation of complex molecules with finely tuned steric and electronic properties to optimize binding to biological targets.

Materials Science: Quinoline-based compounds are also being explored for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The introduction of different functional groups onto the 6-Chloro-8-iodo-2-methylquinoline core could lead to new materials with tailored photophysical and electronic properties.

Agrochemicals: Many pesticides and herbicides contain a quinoline core. The development of new derivatives from this starting material could lead to more effective and environmentally benign agrochemicals. acs.org

A significant unresolved aspect is the lack of experimental data on the properties and applications of any derivatives of 6-Chloro-8-iodo-2-methylquinoline. Future research should focus on synthesizing a range of derivatives and evaluating their potential in these and other emerging fields.

Q & A

Basic: What are the common synthetic routes for preparing 6-Chloro-8-iodo-2-methylquinoline, and what factors influence yield optimization?

Answer:

The synthesis involves sequential halogenation and functional group modifications. A typical route starts with 2-methylquinoline:

Chlorination at C6 : Use POCl₃ under reflux (110–120°C, 6–8 hours), achieving >85% conversion. The methyl group at C2 directs electrophilic substitution to C6 .

Iodination at C8 : Employ Pd(OAc)₂/XPhos catalyst with N-iodosuccinimide (NIS) in dioxane (80°C, 12 hours). Steric hindrance from the methyl group necessitates metal catalysis for regioselectivity .

Yield Optimization :

- Maintain anhydrous conditions to prevent hydrolysis of intermediates.

- Use stoichiometric iodine (1.2 eq.) and monitor via TLC (hexane:EtOAc 4:1).

- Purify via flash chromatography (silica gel, gradient elution). Typical yields: 60–75% .

Basic: Which spectroscopic techniques are prioritized for characterizing 6-Chloro-8-iodo-2-methylquinoline?

Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. The C8 iodine causes deshielding (δ 8.5–8.7 ppm for H8) and splitting due to spin-spin coupling with adjacent protons .

- HRMS : Confirm molecular formula (C₁₀H₈ClIN; [M+H]+ calcd. 304.9412).

- X-ray Crystallography : Resolve structural ambiguities; iodine’s heavy atom effect enhances diffraction resolution .

- HPLC-UV : Assess purity (>98%) using C18 columns (λ = 254 nm, acetonitrile/water mobile phase) .

Advanced: How can conflicting antimicrobial activity data for halogenated quinolines be resolved?

Answer:

Contradictions often arise from assay variability. Implement:

Standardized Protocols : Follow CLSI guidelines for MIC testing, using S. aureus ATCC 29213 and E. coli ATCC 25922 as reference strains.

Solubility Controls : Prepare stock solutions in DMSO (<0.5% v/v in assays) to avoid cytotoxicity.

Structural Analog Comparison : Test 4-Chloro-8-fluoro-2-methylquinoline () to isolate iodine’s role.

Mechanistic Studies : Conduct time-kill assays and membrane permeability tests (ethidium bromide uptake) to differentiate bacteriostatic vs. bactericidal effects .

Advanced: What strategies improve regioselective iodination in 6-Chloro-8-iodo-2-methylquinoline synthesis?

Answer:

- Directed Metalation : Deprotonate C2 methyl with LDA at -78°C, then quench with I₂. Achieves >80% C8 selectivity .

- Microwave-Assisted Catalysis : Use Pd(dba)₂/XPhos with NIS (120°C, 30 minutes), reducing side-product formation by 40% compared to thermal methods .

- Post-Reaction Analysis : Monitor iodine incorporation via ICP-MS and validate with NOESY correlations between H8 and methyl protons .

Basic: What handling and storage protocols are critical for 6-Chloro-8-iodo-2-methylquinoline?

Answer:

- Storage : Desiccate at -20°C in amber vials; iodine’s photosensitivity necessitates protection from UV light.

- Solubility : Prepare stock solutions in DMSO (50 mM) and dilute in PBS (pH 7.4) with sonication. Avoid aqueous concentrations >100 µM without cyclodextrin solubilizers .

- Stability : Monitor via weekly HPLC checks; degradation manifests as iodide peaks (retention time ~3.2 minutes) .

Advanced: How does the 8-iodo substituent influence cross-coupling reactivity?

Answer:

The iodine atom:

Enhances Electrophilicity : Accelerates oxidative addition in Pd-catalyzed Suzuki couplings (e.g., with arylboronic acids), achieving 90% conversion vs. 60% for chloro analogs .

Steric Effects : Requires bulky ligands (XPhos) to prevent catalyst poisoning.

Post-Functionalization : Residual iodide can be removed via activated charcoal treatment or fractional crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.